N-(4-acetamido-2-methylphenyl)benzamide
Description
N-(4-Acetamido-2-methylphenyl)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) substituted at the aniline nitrogen with a 4-acetamido-2-methylphenyl group. This compound is of interest due to its structural features, which include an acetamido (-NHCOCH₃) group at the para position and a methyl (-CH₃) group at the ortho position of the phenyl ring.
Properties
IUPAC Name |
N-(4-acetamido-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-10-14(17-12(2)19)8-9-15(11)18-16(20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXOOXBKBCVBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-2-methylphenyl)benzamide typically involves the acylation of 4-amino-2-methylacetophenone with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-acetamido-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetamido-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. In cancer research, it may interfere with cell proliferation pathways, leading to antiproliferative effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparisons
Key Observations:
- Acetamido vs.
- Methyl Substitution : The ortho-methyl group could sterically hinder rotational freedom, affecting molecular conformation and interactions, as seen in 2-Hydroxy-N-(4-methylphenyl)benzamide .
- Electron-Withdrawing Groups : Compounds like W1 (with nitro groups ) and CTB (with trifluoromethyl ) exhibit altered electronic profiles, influencing reactivity and bioactivity.
Physicochemical and Spectral Properties
- FT-IR Signatures : Benzamide derivatives exhibit characteristic peaks for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and aromatic C-H stretches, as observed in related compounds . Substituents like acetamido may introduce additional N-H and C=O vibrations.
- Crystallographic Data : Tools like SHELXL and ORTEP-III have been used to resolve structures of analogues (e.g., 4-Chloro-N-(2-methoxyphenyl)benzamide ), revealing planar benzamide cores and substituent-dependent dihedral angles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
